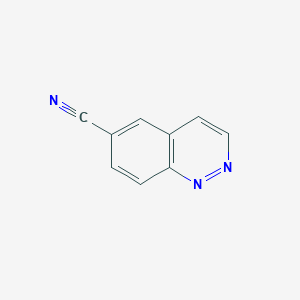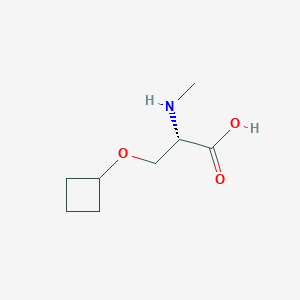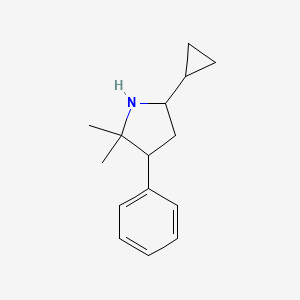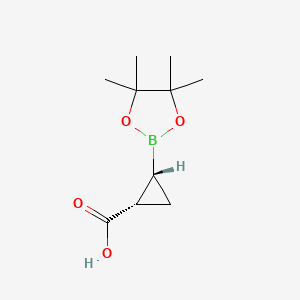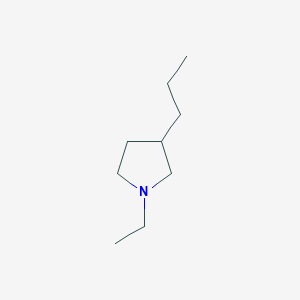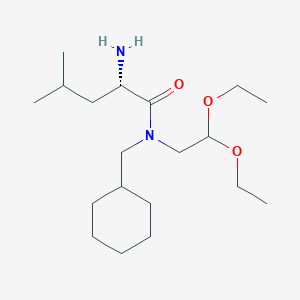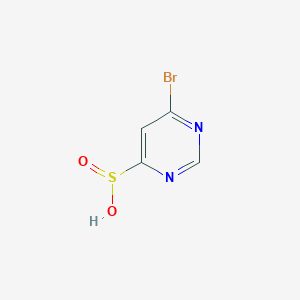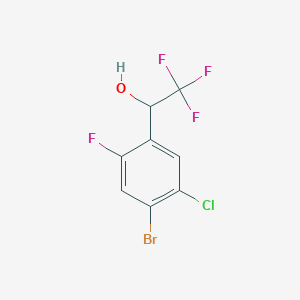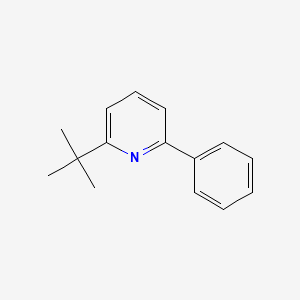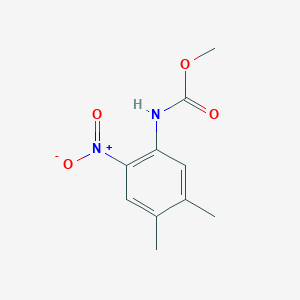
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a carbamate group attached to a methylated nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4,5-dimethyl-2-nitrophenyl)carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and carbon dioxide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides due to its biological activity.
Mecanismo De Acción
The mechanism of action of methyl(4,5-dimethyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial and antioxidant effects observed in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Methyl(4-nitrophenyl)carbamate: Similar structure but lacks the dimethyl groups on the phenyl ring.
Methyl(2-methyl-4,6-dinitrophenyl)carbonate: Contains additional nitro groups and a different ester linkage.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional nitro and methyl groups on the phenyl rings.
Uniqueness
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can enhance its effectiveness as an antimicrobial and antioxidant agent compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(11-10(13)16-3)9(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) |
Clave InChI |
CUTVDAKXUMTYLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
